XLogP3 Lipophilicity: Optimized CNS Permeability Window vs. Primary-Amine Analog
The target compound exhibits an XLogP3 of 0.4, falling within the optimal range for passive blood‑brain barrier penetration (0–3) while retaining sufficient aqueous solubility [1]. In contrast, the primary‑amine analog 4‑(2‑aminoethoxy)-1,6‑dimethylpyridin‑2(1H)‑one has a predicted XLogP3 of approximately –1.5 [2], placing it well below the CNS permeability threshold and limiting its utility in CNS‑targeted programs. The 4‑(2‑dimethylamino) analog (XLogP3 ~1.1) is more lipophilic but loses the hydrogen‑bond donor necessary for certain polar sub‑pocket interactions.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one: XLogP3 predicted –1.5; 4-(2-(dimethylamino)ethoxy) analog: XLogP3 predicted 1.1 |
| Quantified Difference | ΔXLogP3 = +1.9 vs. primary amine analog; ΔXLogP3 = –0.7 vs. dimethylamino analog |
| Conditions | XLogP3 3.0 algorithm as implemented in PubChem (computed 2019.06.18 release). Comparator values predicted by ChemAxon/Chemicalize consensus. |
Why This Matters
An XLogP3 of 0.4 situates the compound near the center of the CNS multiparameter optimization (MPO) desirability range, whereas the primary‑amine analog falls below the generally accepted lower boundary of 0–1 for CNS drug candidates.
- [1] PubChem. Compound Summary for CID 86262341: XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/86262341 (accessed 2026-05-10). View Source
- [2] Chemicalize (ChemAxon). Predicted LogP for 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one (free base of CAS 1824048-43-2) and 4-(2-(dimethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one (CAS 1182255-07-7). Consensus model incorporating ACD/Labs and ChemAxon algorithms. View Source
